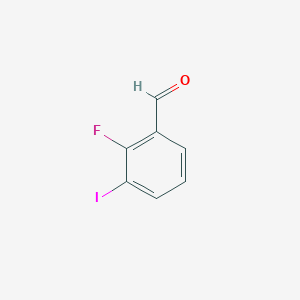

2-Fluoro-3-iodobenzaldehyde

Description

BenchChem offers high-quality 2-Fluoro-3-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJINTMYHQOGFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-depth Technical Guide to 2-Fluoro-3-iodobenzaldehyde

This guide provides a comprehensive technical overview of 2-Fluoro-3-iodobenzaldehyde, a key building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, synthesis, and applications, grounded in established scientific principles and methodologies.

2-Fluoro-3-iodobenzaldehyde is a substituted aromatic aldehyde whose strategic placement of fluoro and iodo groups makes it a valuable intermediate in the synthesis of complex organic molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 146137-83-9[1][2][3]

Physicochemical Data

The compound's utility is underpinned by its specific physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FIO | [2][3] |

| Molecular Weight | 250.01 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% - 97% | [1][3] |

| Isomeric SMILES | C1=CC(=C(C(=C1)I)F)C=O | [3] |

Synthesis Pathway: A Mechanistic Perspective

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol or the functionalization of a related toluene derivative. Below is a representative, field-proven two-stage protocol for a structurally similar compound, which illustrates the chemical principles applicable to the synthesis of 2-Fluoro-3-iodobenzaldehyde. The causality for each step is explained to provide a deeper understanding of the process.

A plausible synthetic route starts from 2-fluoro-3-iodotoluene. The process involves two key transformations: benzylic bromination followed by oxidation to the aldehyde.

Experimental Protocol: Representative Synthesis

Stage 1: Benzylic Bromination The first step is the selective radical bromination of the methyl group on the toluene ring. This is a standard procedure for creating a reactive benzylic halide.

-

Reaction Setup : A mixture of the starting material (e.g., 1-fluoro-2-iodo-4-methylbenzene for a similar compound), N-Bromosuccinimide (NBS), and a radical initiator like dibenzoyl peroxide is prepared in a non-polar solvent such as tetrachloromethane[4].

-

Initiation : The mixture is heated to reflux for several hours[4]. The heat causes the decomposition of the benzoyl peroxide, generating radicals which initiate the bromination of the benzylic position of the toluene derivative. NBS is chosen as the bromine source because it allows for a controlled, low concentration of Br₂ to be maintained, which favors radical substitution over electrophilic aromatic substitution.

-

Work-up : After cooling, the reaction mixture is filtered to remove succinimide. The solvent is then evaporated under reduced pressure to yield the crude benzyl bromide intermediate[4].

Stage 2: Oxidation to Aldehyde The resulting benzyl bromide is then converted to the final aldehyde. The Sommelet reaction or, as described here, a Kornblum oxidation-variant using dimethyl sulfoxide (DMSO) is an effective method.

-

Reaction Setup : The crude benzyl bromide is dissolved in DMSO, and a mild base such as sodium bicarbonate (NaHCO₃) is added[4].

-

Oxidation : The mixture is heated (e.g., to 120°C) for approximately 90 minutes[4]. In this step, DMSO acts as the oxidant. The benzyl bromide is converted to an alkoxysulfonium salt, which, in the presence of the base, eliminates to form the aldehyde.

-

Purification : The reaction is cooled and quenched with water. The product is extracted using an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated. The final product is then purified using medium pressure liquid chromatography (MPLC) to yield the pure benzaldehyde[4].

Synthesis Workflow Diagram

Caption: Role as an intermediate in a typical drug discovery pipeline.

The presence of both fluorine and iodine makes this compound a valuable building block for creating libraries of novel compounds for biological screening.[5] For instance, a Suzuki coupling could be performed at the iodine position, followed by a reductive amination at the aldehyde, all while the fluorine atom imparts desirable drug-like properties to the final molecule. This strategic combination is highly sought after in the synthesis of potential therapeutic agents, particularly in oncology and neurodegenerative disease research.[6]

Safety, Handling, and Storage

As a laboratory chemical, 2-Fluoro-3-iodobenzaldehyde requires careful handling in a controlled environment. The following guidelines are based on safety data for structurally related halogenated benzaldehydes and represent best practices.

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards : May cause skin, eye, and respiratory irritation.[7][8] May be harmful if swallowed or inhaled.[8]

-

Handling Precautions : Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing dust, fumes, or vapors.[7][8] Avoid contact with skin and eyes.[7]

-

Required PPE : Wear protective gloves, chemical safety goggles, and a lab coat.[7]

First Aid and Emergency Procedures

-

Eye Contact : Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7][8]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water or shower.[7][8]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][8]

-

Ingestion : Rinse mouth and seek immediate medical assistance. Do not induce vomiting.[7]

Storage and Disposal

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Some related compounds are noted to be air and light-sensitive, so storage under an inert atmosphere (e.g., nitrogen) and in a dark place is recommended.[9][10]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Conclusion

2-Fluoro-3-iodobenzaldehyde (CAS No. 146137-83-9) is a highly valuable synthetic intermediate. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for constructing complex molecular architectures. Its primary application lies in the field of medicinal chemistry, where the strategic inclusion of fluorine and the versatile reactivity of the iodo and aldehyde groups contribute to the efficient synthesis of novel compounds for drug discovery programs. Proper handling and storage are essential to ensure laboratory safety.

References

-

Cenmed Enterprises. (n.d.). 2-Fluoro-3-iodobenzaldehyde (C007B-470442). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

Gouverneur, V., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-3-iodobenzaldehyde [146137-83-9] | King-Pharm [king-pharm.com]

- 3. cenmed.com [cenmed.com]

- 4. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Fluoro-3-iodobenzaldehyde [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-Fluoro-3-iodobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-Fluoro-3-iodobenzaldehyde is a halogenated aromatic aldehyde that has emerged as a strategically important building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique trifunctional substitution pattern—an activating aldehyde, an electron-withdrawing fluorine atom, and a versatile iodine atom—provides a powerful scaffold for medicinal chemists. The presence of fluorine can significantly modulate the physicochemical properties of a lead compound, often enhancing metabolic stability, binding affinity, and lipophilicity.[2][3] Simultaneously, the iodine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a detailed examination of the molecular properties, a plausible synthesis workflow, key applications in drug development, and essential safety protocols for 2-Fluoro-3-iodobenzaldehyde, designed for researchers and scientists in the field.

Physicochemical Properties and Data

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. All quantitative data for 2-Fluoro-3-iodobenzaldehyde is summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 250.01 g/mol | [4][5][6] |

| Molecular Formula | C₇H₄FIO | [1][5][6] |

| CAS Number | 146137-83-9 | [4][7][8] |

| Appearance | Solid | [4] |

| Typical Purity | 95% - 97% | [4] |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. | [5] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF. | |

| SMILES | C1=C(C=C(C=O)C(=C1)I)F | [6] |

| InChI Key | DGUYWJGDFCRUHC-UHFFFAOYSA-N |

The Strategic Importance in Medicinal Chemistry

The value of 2-Fluoro-3-iodobenzaldehyde in drug discovery is not accidental; it is a result of the deliberate and synergistic interplay of its three functional groups. The rationale behind its use is grounded in established medicinal chemistry principles.

The Role of Fluorine: Enhancing Pharmacokinetics

The introduction of fluorine into drug candidates is a widely used strategy to optimize their pharmacological profile.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can block undesirable metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: The high electronegativity of fluorine can alter the local electronic environment, enabling new, favorable interactions (such as dipole-dipole or hydrogen bonding) with the target protein, which can lead to increased binding affinity and potency.[2]

-

Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

The Versatility of the Iodide Group: A Gateway to Complexity

The iodine atom at the 3-position is the molecule's primary point of diversification. Aryl iodides are highly prized substrates for a vast range of transition-metal-catalyzed cross-coupling reactions. This is because the carbon-iodine bond is the weakest among the aryl halides, making it highly reactive towards oxidative addition—the crucial first step in many catalytic cycles. This enables chemists to efficiently forge new bonds, including:

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[1]

-

Heck Coupling: Forms C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: Forms C-N bonds with amines.

This reactivity allows for the rapid assembly of a diverse library of complex derivatives from a single, common intermediate.

The Aldehyde Handle: A Point for Further Functionalization

The aldehyde group is a versatile functional group that serves as an electrophilic anchor for numerous chemical transformations.[2] It provides an orthogonal reaction site that can be modified before or after cross-coupling reactions, allowing for a multi-dimensional approach to library synthesis. Common transformations include:

-

Reductive amination to form secondary or tertiary amines.

-

Wittig reactions to form alkenes.[2]

-

Aldol condensations to form α,β-unsaturated systems.[2]

-

Formation of Schiff bases.[9]

Synthesis Pathway Overview

While multiple proprietary synthesis routes exist, a common and logical approach to synthesizing substituted benzaldehydes involves a multi-step process starting from a readily available precursor. A plausible pathway, adapted from analogous chemical processes, is outlined below.[10] This self-validating sequence ensures high conversion and purity at each stage.

Caption: Generalized four-step synthesis workflow for 2-Fluoro-3-iodobenzaldehyde.

Core Application: Suzuki-Miyaura Coupling in API Synthesis

To illustrate the practical utility of 2-Fluoro-3-iodobenzaldehyde, this section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Mechanistic Rationale

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the generally low toxicity of its boron-based reagents. The reaction proceeds via a palladium catalyst (typically Pd(0)) through a well-established cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond between the aryl iodide and an organoboron compound. The base is crucial for activating the boronic acid in the transmetalation step.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-Fluoro-3-iodobenzaldehyde with a generic arylboronic acid.

Materials:

-

2-Fluoro-3-iodobenzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Inert Atmosphere Setup: Assemble the flask and condenser, and then purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes. Maintaining an inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: To the flask, add 2-Fluoro-3-iodobenzaldehyde, the arylboronic acid, potassium carbonate, and the Pd(PPh₃)₄ catalyst.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material (2-Fluoro-3-iodobenzaldehyde) is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the pure coupled product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Sources

- 1. 2-Fluoro-3-iodobenzaldehyde [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Fluoro-3-iodobenzaldehyde [146137-83-9] | King-Pharm [king-pharm.com]

- 8. 146137-83-9|2-Fluoro-3-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 9. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Fluoro-3-iodobenzaldehyde: Properties, Reactivity, and Synthetic Applications

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. 2-Fluoro-3-iodobenzaldehyde (CAS No. 146137-83-9) emerges as a highly valuable intermediate, offering a unique convergence of reactive sites within a single, stable aromatic core.[1][2][3] The presence of an aldehyde, a fluorine atom, and an iodine atom provides a trifecta of synthetic handles, enabling researchers to execute complex molecular construction with precision and control.

The aldehyde group serves as a classical entry point for a myriad of transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid. Concurrently, the carbon-iodine bond is an exceptionally reliable and reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[1] The fluorine substituent, positioned ortho to the aldehyde and meta to the iodine, imparts unique electronic properties and can significantly enhance the metabolic stability and binding affinity of derivative compounds, a highly sought-after feature in drug discovery.[4]

This guide provides an in-depth analysis of the chemical properties, spectroscopic profile, and synthetic utility of 2-Fluoro-3-iodobenzaldehyde. It is intended for researchers and drug development professionals seeking to leverage this versatile reagent in their synthetic programs. We will explore its reactivity, provide validated experimental protocols for its use in key transformations, and discuss the critical safety and handling considerations.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. While some experimental data for 2-Fluoro-3-iodobenzaldehyde is not widely published, we can consolidate known information and provide expert analysis of its expected spectroscopic characteristics.

Physicochemical Properties

The key identifying and physical properties of 2-Fluoro-3-iodobenzaldehyde are summarized below. The compound is commercially available as a solid, typically with a purity of 97% or higher.[2]

| Property | Value | Source(s) |

| CAS Number | 146137-83-9 | [2][3] |

| Molecular Formula | C₇H₄FIO | [2][3] |

| Molecular Weight | 250.01 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Melting Point | Not reported in literature. | |

| Boiling Point | Not reported in literature. | [1] |

Spectroscopic Analysis (Predicted and Inferred)

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the three aromatic protons.

-

Aldehyde Proton (CHO): A singlet, significantly downfield, is anticipated in the range of δ 9.9 - 10.4 ppm . This region is characteristic of benzaldehyde protons.

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (δ 7.0 - 8.5 ppm). Due to fluorine-proton and proton-proton coupling, these signals will appear as complex multiplets (doublet of doublets or triplets of doublets).

-

The proton at C4 (ortho to iodine) will be coupled to the proton at C5.

-

The proton at C5 (ortho to the C4 and C6 protons) will be coupled to both.

-

The proton at C6 (ortho to fluorine) will be coupled to the proton at C5 and will also exhibit a characteristic ortho-fluorine coupling (³JH-F) of approximately 6-10 Hz.

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will be characterized by seven distinct signals. The carbons bonded to or near the fluorine atom will exhibit C-F coupling, which is a key diagnostic feature.

-

Aldehyde Carbonyl (C=O): A singlet is expected around δ 188 - 192 ppm .

-

Carbon-Fluorine (C2): This signal will appear as a large doublet with a ¹JC-F coupling constant of approximately 240-260 Hz.

-

Carbon-Iodine (C3): The chemical shift will be significantly upfield relative to other aromatic carbons due to the heavy atom effect of iodine, likely in the δ 90 - 100 ppm range.

-

Aromatic Carbons (C1, C4, C5, C6): These will appear in the typical aromatic region (δ 115 - 140 ppm), with those ortho and meta to the fluorine atom showing smaller ²JC-F (approx. 20-25 Hz) and ³JC-F (approx. 3-8 Hz) couplings, respectively.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690 - 1715 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two characteristic, weaker bands are anticipated around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ .

-

C-F Stretch: A strong absorption will be present in the fingerprint region, typically around 1200 - 1270 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1450 - 1600 cm⁻¹ region.

Part 2: Synthesis and Chemical Reactivity

Proposed Synthetic Route

A specific, published synthesis for 2-Fluoro-3-iodobenzaldehyde is not readily found. However, a logical and field-proven approach can be proposed based on established transformations, such as the synthesis of its isomer, 4-fluoro-3-iodobenzaldehyde.[5] The most plausible route begins with the commercially available 2-fluoro-3-iodotoluene.

The workflow involves two key steps:

-

Free-Radical Bromination: The methyl group of 2-fluoro-3-iodotoluene is converted to a bromomethyl group using a radical initiator like dibenzoyl peroxide and a bromine source such as N-Bromosuccinimide (NBS).

-

Oxidation to Aldehyde: The resulting benzyl bromide is then oxidized to the final aldehyde product. A common and effective method for this transformation is the Sommelet reaction or, as described for the isomer, heating with sodium bicarbonate in a solvent like DMSO.[5]

Caption: Proposed two-step synthesis of 2-Fluoro-3-iodobenzaldehyde.

Core Reactivity: A Platform for Cross-Coupling

The synthetic power of 2-Fluoro-3-iodobenzaldehyde lies in the differential reactivity of its functional groups. The C-I bond is the primary site for palladium-catalyzed cross-coupling reactions due to its high reactivity towards oxidative addition to Pd(0) catalysts, following the general halide trend: I > OTf > Br >> Cl.[6] This chemoselectivity allows for the precise introduction of new carbon or heteroatom substituents at the C3 position while preserving the aldehyde and fluorine for subsequent manipulations.

1. Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It involves coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is fundamental for constructing biaryl structures, which are prevalent in pharmaceuticals.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

2. Sonogashira Coupling: The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[6][7] This reaction typically employs a dual-catalyst system of palladium and copper(I) iodide with an amine base.[8] It is invaluable for synthesizing aryl alkynes, which are key precursors for heterocycles and conjugated materials.

Part 3: Field-Proven Experimental Protocols

The following protocols are detailed, self-validating procedures that serve as an authoritative starting point for researchers. The causality behind the choice of reagents is explained to provide a deeper understanding of the system.

Protocol 1: Suzuki-Miyaura Coupling of 2-Fluoro-3-iodobenzaldehyde

This protocol describes a general procedure for coupling 2-Fluoro-3-iodobenzaldehyde with a generic arylboronic acid. The choice of a modern catalyst system (e.g., a Buchwald ligand like SPhos) is critical for efficiently coupling sterically influenced substrates.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-3-iodobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos ligand (4 mol%), and finely ground potassium phosphate (K₃PO₄, 2.0 - 3.0 eq).

-

Causality: The flask must be under an inert atmosphere (Argon or Nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precursor. K₃PO₄ is a strong base effective in activating the boronic acid to the more nucleophilic boronate species.[9] SPhos is a bulky, electron-rich ligand that promotes the typically difficult oxidative addition and reductive elimination steps.[9]

-

-

Solvent Addition: Seal the flask and thoroughly purge with inert gas for 15 minutes. Add anhydrous toluene and degassed water (typically a 10:1 ratio) via syringe.

-

Causality: Toluene is a common non-polar solvent for these reactions. A small amount of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[10] Solvents must be degassed to remove dissolved oxygen.

-

-

Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Causality: Elevated temperatures are often required to drive the catalytic cycle, especially with less reactive or sterically hindered substrates.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[9]

Protocol 2: Sonogashira Coupling of 2-Fluoro-3-iodobenzaldehyde

This protocol outlines a classic Sonogashira coupling procedure. The dual Pd/Cu catalyst system is highly efficient for this transformation.

Step-by-Step Methodology:

-

Reagent Setup: To a solution of 2-Fluoro-3-iodobenzaldehyde (1.0 eq) in a suitable solvent like anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) in a Schlenk flask, add the terminal alkyne (1.1 - 1.2 eq).

-

Catalyst and Base Addition: Purge the solution with an inert gas for 15-20 minutes. Sequentially add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), copper(I) iodide (CuI, 1-3 mol%), and an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (2.0 - 5.0 eq).[6]

-

Causality: The palladium complex is the primary cross-coupling catalyst. CuI acts as a co-catalyst, reacting with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex much more rapidly than the alkyne itself.[6] The amine base is crucial for neutralizing the HI produced during the reaction and for deprotonating the terminal alkyne.

-

-

Reaction Execution: Stir the reaction at room temperature. For less reactive substrates, gentle heating (40-60 °C) may be required.

-

Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues and amine salts.

-

Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to isolate the aryl alkyne.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a specific Safety Data Sheet (SDS) for 2-Fluoro-3-iodobenzaldehyde is not universally available, data from closely related isomers like 4-fluoro-3-iodobenzaldehyde and other fluorinated benzaldehydes provide a reliable basis for hazard assessment.[11][12][13][14]

Hazard Identification:

-

Eye Irritation (H319): Causes serious eye irritation.[12][14]

-

Respiratory Irritation (H335): May cause respiratory irritation.[12][14]

| Hazard Statement | GHS Pictogram | Precautionary Measures |

| H315: Causes skin irritation | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing. |

| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound may be sensitive to light and moisture. Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.[12]

Conclusion

2-Fluoro-3-iodobenzaldehyde stands as a testament to the power of strategic molecular design. Its unique arrangement of an aldehyde, a fluorine atom, and an iodine atom provides chemists with a versatile and powerful tool for the synthesis of complex molecular architectures. The ability to perform selective, high-yielding cross-coupling reactions at the C-I bond while retaining other functional groups for further elaboration makes it an invaluable asset in the pursuit of novel pharmaceuticals and advanced materials. By understanding its core properties, reactivity profile, and proper handling, researchers can confidently and effectively integrate this building block into their synthetic strategies, accelerating the path to discovery.

References

-

NROChemistry. Sonogashira Coupling. Available from: [Link]

-

MySkinRecipes. 2-Fluoro-3-iodobenzaldehyde. Available from: [Link]

-

Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]

-

Shroder, M. The Sonogashira Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

NIST. Benzaldehyde, 3-fluoro-. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Fluorobenzaldehyde. Available from: [Link]

-

SpectraBase. 2-Fluorobenzaldehyde - Optional[13C NMR] - Spectrum. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

NIST. Benzaldehyde, 4-fluoro-. Available from: [Link]

Sources

- 1. 2-Fluoro-3-iodobenzaldehyde [myskinrecipes.com]

- 2. 2-Fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 2-Fluoro-3-iodobenzaldehyde [146137-83-9] | King-Pharm [king-pharm.com]

- 4. ossila.com [ossila.com]

- 5. 4-FLUORO-3-IODOBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-iodobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-fluoro-3-iodobenzaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of this molecule, featuring both fluorine and iodine atoms on the aromatic ring, makes it a valuable intermediate for introducing these halogens into more complex structures through cross-coupling and other functionalization reactions. This document will delve into the primary and most effective synthetic strategies, with a focus on the underlying chemical principles, detailed experimental protocols, and the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of 2-Fluoro-3-iodobenzaldehyde

The strategic incorporation of fluorine and iodine into bioactive molecules can profoundly influence their pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the iodo group serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. 2-Fluoro-3-iodobenzaldehyde (CAS No. 146137-83-9) provides a scaffold where these two important halogens are positioned ortho and meta to an aldehyde functionality, offering a unique platform for the synthesis of complex, polyfunctionalized aromatic compounds.[1][2]

This guide will primarily focus on the most reliable and regioselective method for the synthesis of 2-fluoro-3-iodobenzaldehyde: Directed Ortho-Metalation (DoM) . An alternative pathway via a Sandmeyer reaction will also be discussed as a plausible, albeit potentially more challenging, approach.

Primary Synthesis Pathway: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[3] It relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[3] While an aldehyde group itself is susceptible to nucleophilic attack by organolithiums, it can be transiently protected in situ to serve as an effective DMG.[4]

The synthesis of 2-fluoro-3-iodobenzaldehyde via DoM commences with the readily available starting material, 2-fluorobenzaldehyde. The aldehyde is transiently protected by forming an α-amino alkoxide, which then directs the lithiation to the C3 position. Subsequent quenching of the resulting aryllithium intermediate with an iodine source yields the desired product.

Mechanistic Rationale

The regioselectivity of this reaction is governed by the directing ability of the in situ formed α-amino alkoxide group. The lithium cation of the organolithium base (e.g., n-butyllithium or LDA) is chelated by the oxygen and nitrogen atoms of the α-amino alkoxide, positioning the base in close proximity to the C3 proton. This chelation effect significantly increases the kinetic acidity of the C3 proton, leading to its selective abstraction over other protons on the aromatic ring. The fluorine atom at the C2 position also contributes to the acidification of the adjacent C3 proton through its inductive electron-withdrawing effect.

Once the aryllithium species is formed at the C3 position, it can be trapped with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom with high regioselectivity.

Detailed Experimental Protocol

This protocol is based on established procedures for the in situ protection and ortho-lithiation of benzaldehydes.[4][5]

Materials and Reagents:

| Reagent/Solvent | Purity | Supplier |

| 2-Fluorobenzaldehyde | >98% | Sigma-Aldrich |

| Diisopropylamine | >99.5%, anhydrous | Sigma-Aldrich |

| n-Butyllithium | 2.5 M in hexanes | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Sigma-Aldrich |

| Iodine (I₂) | >99.8% | Sigma-Aldrich |

| Saturated aq. Na₂S₂O₃ | ||

| Diethyl ether | Anhydrous | |

| Brine | ||

| Anhydrous MgSO₄ |

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

In situ Protection: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly transfer the freshly prepared LDA solution to the 2-fluorobenzaldehyde solution via cannula. Stir the mixture at -78 °C for 1 hour to ensure the complete formation of the α-amino alkoxide.

-

Ortho-Lithiation: To the solution from the previous step, slowly add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for an additional 1 hour, then allow it to slowly warm to room temperature overnight.

-

Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluoro-3-iodobenzaldehyde as a solid.

Key Considerations and Field Insights

-

Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions, as organolithium reagents are extremely sensitive to moisture. All glassware should be flame-dried, and anhydrous solvents and reagents must be used.

-

Temperature Control: Maintaining a low temperature (-78 °C) is crucial during the lithiation and iodination steps to prevent side reactions and decomposition of the intermediates.

-

Choice of Base: While LDA is used for the initial in situ protection, a stronger, less-hindered base like n-butyllithium or sec-butyllithium is typically required for the subsequent ortho-deprotonation.

-

Purity of Reagents: The purity of the organolithium reagent is critical and should be titrated before use for accurate stoichiometry.

-

Quenching: The reaction should be quenched at low temperature to minimize side reactions.

Alternative Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a classic and widely used method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7] This approach could be employed for the synthesis of 2-fluoro-3-iodobenzaldehyde, starting from 3-amino-2-fluorobenzaldehyde.

Proposed Synthetic Route

The synthesis would proceed in two main stages:

-

Diazotization: 3-Amino-2-fluorobenzaldehyde is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., HCl or H₂SO₄), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Iodination: The diazonium salt solution is then treated with an aqueous solution of potassium iodide. In the case of iodination, a copper catalyst is often not required, which simplifies the procedure compared to other Sandmeyer halogenations.[8] The diazonium group is replaced by iodine, with the evolution of nitrogen gas.

Challenges and Considerations

While theoretically sound, this pathway presents its own set of challenges:

-

Availability of Starting Material: The primary challenge is the commercial availability and synthesis of the starting material, 3-amino-2-fluorobenzaldehyde. A robust and efficient synthesis for this precursor would need to be established first.

-

Stability of the Diazonium Salt: Aryl diazonium salts can be unstable and potentially explosive, especially if isolated. Therefore, they are typically generated and used in situ at low temperatures.

-

Side Reactions: The aldehyde group might be sensitive to the strongly acidic conditions of the diazotization step, potentially leading to side reactions.

Characterization and Data

The final product, 2-fluoro-3-iodobenzaldehyde, is a solid at room temperature.[9] Its identity and purity would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide definitive structural confirmation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.

Table 1: Physicochemical Properties of 2-Fluoro-3-iodobenzaldehyde

| Property | Value | Reference |

| CAS Number | 146137-83-9 | [9] |

| Molecular Formula | C₇H₄FIO | [1] |

| Molecular Weight | 250.01 g/mol | [9] |

| Appearance | Solid | [9] |

| Purity | Typically >97% | [9] |

Conclusion

The synthesis of 2-fluoro-3-iodobenzaldehyde is most reliably achieved through a Directed Ortho-Metalation (DoM) strategy starting from 2-fluorobenzaldehyde. This method offers excellent regiocontrol and is based on well-established organometallic principles. The key to success lies in the in situ protection of the aldehyde group to form an effective directing metalation group, followed by a low-temperature lithiation and iodination. While a Sandmeyer reaction from 3-amino-2-fluorobenzaldehyde represents a viable alternative, the synthesis of the required starting material adds complexity to this route. The DoM pathway stands out as the more direct and controllable approach for accessing this valuable synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Sandmeyer reaction. Retrieved from [Link]

- Khan, I., & Zaib, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2829-2865.

-

Myers, A. G. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of a Competing Hydrodefluorination Reaction During the Directed ortho-Lithiation/Borylation of 2-Fluorobenzaldehyde. Retrieved from [Link]

- Pierini, A. B., & Rossi, R. A. (2002). Aromatic iodination: a new investigation on the nature of the mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1445.

- Graham, A. E., et al. (2025).

- Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound. (US10047037B2).

- Google Patents. (n.d.). Preparation method for 2-fluoro-3-chlorobenzaldehyde. (CN104529729A).

-

Myers, A. G. Research Group. (n.d.). ortho metalation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. Retrieved from [Link]

-

Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

- Skulski, L. (2000). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 5(12), 1331-1344.

- Iaroshenko, V. O., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8847.

-

MySkinRecipes. (n.d.). 2-Amino-3-fluorobenzaldehyde. Retrieved from [Link]

- Bielak, A., & Wróbel, Z. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(13), 4084.

-

Common Organic Chemistry. (n.d.). Lithiation / Iodination. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-fluoro-5-bromobenzaldehyde. (CN105884591A).

- Google Patents. (n.d.). Iodination of 4-fluoro-benzaldehyde. (EP1476415A1).

- Google Patents. (n.d.). A kind of method for ortho-iodination of benzaldehyde compounds. (CN110845310A).

-

Wikipedia. (2023, November 29). Directed ortho metalation. Retrieved from [Link]

-

ResearchGate. (n.d.). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry, 23(15), 5674-5682.

- Google Patents. (n.d.). Synthetic method of 3-bromo-4-fluorobenzaldehyde. (CN109912396B).

- Google Patents. (n.d.). Production of 4-fluorobenzaldehyde. (US6455739B1).

- MDPI. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(5), 441-447.

Sources

- 1. 2-Fluoro-3-iodobenzaldehyde [myskinrecipes.com]

- 2. 2-Fluoro-3-iodobenzaldehyde [146137-83-9] | King-Pharm [king-pharm.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. 2-Fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Fluoro-3-iodobenzaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-iodobenzaldehyde, a halogenated aromatic aldehyde, stands as a pivotal building block in modern organic synthesis. Its unique trifunctional substitution pattern—comprising an aldehyde, a fluorine atom, and an iodine atom—offers a versatile platform for constructing complex molecular architectures. The strategic placement of these groups allows for a range of selective chemical transformations, making it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, characteristic reactivity in palladium-catalyzed cross-coupling reactions, and its emerging applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Value of Polysubstituted Benzaldehydes

Aromatic aldehydes are fundamental precursors in the synthesis of a vast array of organic compounds. The introduction of multiple, distinct halogen substituents onto the benzaldehyde scaffold dramatically enhances its synthetic utility. In the case of 2-Fluoro-3-iodobenzaldehyde, the molecule is primed for sequential and site-selective functionalization.

-

The Aldehyde Group: Serves as a versatile handle for transformations such as Wittig reactions, aldol condensations, reductive aminations, and oxidations to the corresponding carboxylic acid.

-

The Iodine Atom: As the most reactive halogen in palladium-catalyzed cross-coupling reactions, the carbon-iodine bond provides a primary site for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Its lability allows for selective reactions under milder conditions compared to other aryl halides.

-

The Fluorine Atom: The presence of fluorine can significantly influence the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule.[2][3] This makes it a highly desirable feature in the design of novel pharmaceuticals and functional materials.

This unique combination of reactive sites allows for a modular and strategic approach to the synthesis of complex target molecules.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of 2-Fluoro-3-iodobenzaldehyde is essential for its handling, reaction optimization, and purification.

| Property | Value | Source(s) |

| IUPAC Name | 2-Fluoro-3-iodobenzaldehyde | Internal |

| CAS Number | 146137-83-9 | [4] |

| Molecular Formula | C₇H₄FIO | [4] |

| Molecular Weight | 250.01 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97% | [4] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct aromatic proton signals and one aldehyde proton signal. The aldehyde proton (–CHO) typically appears as a singlet or a narrow triplet (due to coupling with the fluorine atom) in the downfield region, around δ 9.5-10.5 ppm.[5] The aromatic protons will exhibit complex splitting patterns due to ³J(H,H), ³J(H,F), and ⁴J(H,F) coupling constants.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals. The carbonyl carbon of the aldehyde is expected in the highly deshielded region of δ 185-195 ppm. The carbon atom directly bonded to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-260 Hz).[6][7] The carbon atom bonded to iodine (C-3) will be significantly shielded compared to an unsubstituted carbon. Other aromatic carbons will also show smaller couplings to the fluorine atom.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp absorption band for the carbonyl (C=O) stretch, typically between 1690 and 1715 cm⁻¹ for aromatic aldehydes.[10][11][12][13] Characteristic C-H stretching vibrations for the aldehyde group are expected around 2720 and 2820 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.[14]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 250. Key fragmentation patterns would likely involve the loss of a hydrogen radical (M-1), the formyl radical (M-29, [M-CHO]⁺), a carbon monoxide molecule (M-28), and the iodine atom (M-127).[15][16][17][18]

Synthesis of 2-Fluoro-3-iodobenzaldehyde

While a specific, detailed protocol for the synthesis of 2-Fluoro-3-iodobenzaldehyde is not widely published in peer-reviewed journals, a plausible and efficient route can be extrapolated from established methodologies for the synthesis of related halogenated benzaldehydes. A common strategy involves the ortho-lithiation and subsequent iodination of a suitable fluorinated precursor.

Proposed Synthetic Pathway: Directed Ortho-Metalation

A logical approach begins with 2-fluorobenzaldehyde. The aldehyde group can be protected in situ or, more commonly, a directing group is used to facilitate selective metalation at the C3 position.

Sources

- 1. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-FLUORO-2-IODOBENZALDEHYDE(905808-02-8) 1H NMR spectrum [chemicalbook.com]

- 3. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-iodobenzaldehyde | CymitQuimica [cymitquimica.com]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. scribd.com [scribd.com]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2-Fluoro-3-iodobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

As a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, 2-Fluoro-3-iodobenzaldehyde is a compound of significant interest.[1] Its unique trifunctional aromatic structure, featuring an aldehyde, a fluorine atom, and an iodine atom, presents a versatile scaffold for molecular elaboration. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data for 2-Fluoro-3-iodobenzaldehyde, offering field-proven insights to ensure its safe handling and use in a research and development setting.

Hazard Identification and GHS Classification

2-Fluoro-3-iodobenzaldehyde is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to irritation and potential toxicity. While specific GHS classifications for the 2-fluoro-3-iodo isomer are not universally aggregated, data from structurally similar isomers provide a strong basis for a conservative hazard assessment.

A composite GHS classification, based on data for closely related fluoro-iodobenzaldehyde isomers, is presented below. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact batch in use.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4] | Warning | |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3][4] | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2][3][4] | Warning | |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[4][5] | Warning |

Note: Some sources indicate a higher acute oral toxicity (Danger, H301: Toxic if swallowed) for similar isomers.[3] Therefore, a cautious approach assuming higher toxicity is warranted.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the irritant and potentially toxic nature of 2-Fluoro-3-iodobenzaldehyde, a multi-layered approach to exposure control is essential. This begins with robust engineering controls and is supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

-

Fume Hood: All handling of 2-Fluoro-3-iodobenzaldehyde, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6][7] A face shield should also be worn when there is a risk of splashing.[8]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[8] Inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the body from splashes.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[6] However, in the event of a spill or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of 2-Fluoro-3-iodobenzaldehyde.

Handling

-

Wash hands thoroughly after handling.[2]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[2][6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6][10]

-

Keep in a dark place, under an inert atmosphere is recommended for long-term storage.[10][11][12] Recommended storage temperature is between 2-8°C.[10][11][12]

-

Store away from incompatible materials.[6]

-

The storage area should be clearly labeled, and access restricted to authorized personnel.

Emergency Procedures: A Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

The following table outlines the immediate first-aid procedures for different routes of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6][13] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][13][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Fire-Fighting Measures

While 2-Fluoro-3-iodobenzaldehyde is a solid, it may be combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][15]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and hydrogen fluoride.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Workflow for Emergency Response

The following diagram illustrates the logical flow of actions in the event of an emergency involving 2-Fluoro-3-iodobenzaldehyde.

Caption: Emergency response workflow for incidents involving 2-Fluoro-3-iodobenzaldehyde.

Toxicological and Ecological Information

Toxicological Profile

The toxicological properties of 2-Fluoro-3-iodobenzaldehyde have not been exhaustively investigated. However, based on its chemical structure and the known properties of similar compounds, it is predicted to be an irritant and potentially harmful if swallowed or inhaled.[4][7][9] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Ecological Information

Data on the environmental impact of 2-Fluoro-3-iodobenzaldehyde is limited. However, related compounds are noted as being toxic to aquatic life with long-lasting effects.[6] Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

All waste containing 2-Fluoro-3-iodobenzaldehyde must be treated as hazardous waste.

-

Dispose of in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or with general household waste.

-

Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

2-Fluoro-3-iodobenzaldehyde is a valuable research chemical that demands a high level of respect and careful handling. By understanding its potential hazards and diligently implementing the safety protocols outlined in this guide, researchers can confidently and safely utilize this compound to advance their scientific endeavors. A culture of safety, underscored by a thorough understanding of the materials being handled, is the bedrock of innovative and responsible research.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). 2-Fluoro-5-iodobenzaldehyde. PubChem Compound Summary for CID 16217058. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). 4-Fluoro-3-iodobenzaldehyde. PubChem Compound Summary for CID 10308073. Retrieved from [Link].

-

LookChem. (n.d.). CAS No.877264-44-3,5-FLUORO-2-IODOBENZALDEHYDE Suppliers. Retrieved from [Link]

-

Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

-

Santos. (n.d.). Qualitative Tier 2 Assessment. Retrieved from [Link]

-

Appchem. (n.d.). 2-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 2-Fluoro-3-iodobenzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-iodobenzaldehyde [myskinrecipes.com]

- 2. aksci.com [aksci.com]

- 3. 2-Fluoro-5-iodobenzaldehyde | C7H4FIO | CID 16217058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 9. fishersci.com [fishersci.com]

- 10. 905808-02-8|3-Fluoro-2-iodobenzaldehyde|BLD Pharm [bldpharm.com]

- 11. 2-Fluoro-3-iodobenzaldehyde | 146137-83-9 [sigmaaldrich.com]

- 12. 3-Fluoro-5-iodobenzaldehyde | 914636-93-4 [sigmaaldrich.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Supply and Application of 2-Fluoro-3-iodobenzaldehyde: A Technical Guide for Chemical Researchers

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these, halogenated benzaldehydes serve as versatile intermediates, prized for their reactivity in a multitude of cross-coupling reactions. 2-Fluoro-3-iodobenzaldehyde, in particular, has emerged as a valuable synthon, offering orthogonal sites for chemical modification. The presence of a fluorine atom can significantly influence the physicochemical properties of a molecule, including its metabolic stability and binding affinity, making it a desirable feature in the design of novel therapeutics.[1] This guide provides an in-depth analysis of the commercial landscape for 2-Fluoro-3-iodobenzaldehyde, offering a framework for supplier qualification and best practices for its application in key synthetic transformations.

Section 1: Sourcing and Qualification of 2-Fluoro-3-iodobenzaldehyde

The procurement of high-quality starting materials is the bedrock of reproducible and successful research. For a specialized reagent such as 2-Fluoro-3-iodobenzaldehyde (CAS No. 146137-83-9), a thorough evaluation of commercial suppliers is essential. Researchers should consider not only the quoted purity but also the supplier's reputation, the comprehensiveness of their analytical data, and their ability to provide consistent quality across batches.

Key Commercial Suppliers

Several chemical manufacturers and distributors list 2-Fluoro-3-iodobenzaldehyde in their catalogs. The following table summarizes a selection of prominent suppliers and the typical specifications for their products.

| Supplier | Reported Purity | CAS Number | Noteworthy Information |

| Apollo Scientific | ≥97%[2][3] | 146137-83-9 | A UK-based manufacturer and supplier with a global reach, offering a wide range of fluorinated building blocks.[2] |

| BLD Pharm | Purity specifications available upon inquiry.[4] | 146137-83-9 | Provides access to NMR, HPLC, and other analytical data for their products.[4] |

| King-Pharm | In stock and ready to ship for bulk production or research.[5] | 146137-83-9 | A manufacturer offering a range of related iodo- and benzaldehyde-containing compounds.[5] |

It is imperative for the end-user to request a batch-specific Certificate of Analysis (CoA) prior to purchase. A comprehensive CoA should include, at a minimum, the compound's identity confirmed by ¹H NMR and/or mass spectrometry, and a purity assessment by a chromatographic method such as HPLC or GC.

A Framework for Supplier Qualification

To ensure the scientific integrity of your research, a systematic approach to supplier qualification is recommended. The following workflow outlines key decision points in the selection of a reliable source for 2-Fluoro-3-iodobenzaldehyde.

Caption: A decision-making workflow for the qualification of chemical suppliers.

Section 2: Synthetic Applications in Cross-Coupling Chemistry

2-Fluoro-3-iodobenzaldehyde is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds at the iodine-bearing position. The following protocols provide detailed, field-proven methodologies for two of the most powerful and versatile cross-coupling reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura and Sonogashira couplings.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Aldehydes

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, and is widely used in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals.[6][7]

Reaction Scheme:

Detailed Experimental Protocol:

-

Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 2-Fluoro-3-iodobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

-

Inerting the System: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, typically toluene/ethanol/water (in a ratio of approximately 4:1:1). Subsequently, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl aldehyde.

The choice of catalyst, base, and solvent system can be critical, especially for sterically demanding or electronically challenging coupling partners. The inherent steric hindrance around the iodine in 2-Fluoro-3-iodobenzaldehyde may necessitate the use of bulky phosphine ligands to facilitate the catalytic cycle.[8]

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling provides a direct and efficient route to arylalkynes by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[9]

Reaction Scheme:

Detailed Experimental Protocol:

-

Reagent Preparation: To a solution of 2-Fluoro-3-iodobenzaldehyde (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a Schlenk flask, add the terminal alkyne (1.1-1.5 equiv.).

-

Catalyst and Base Addition: Sequentially add the palladium catalyst, for instance, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03-0.05 equiv.), and the copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.01-0.02 equiv.). Finally, add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.

-

Inerting and Reaction: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes. Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Further wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel.

For substrates that are sensitive or prone to side reactions, copper-free Sonogashira protocols have been developed and may offer a milder alternative.[10]

Section 3: The Role of 2-Fluoro-3-iodobenzaldehyde in Drug Discovery

The unique substitution pattern of 2-Fluoro-3-iodobenzaldehyde makes it a particularly attractive starting material in medicinal chemistry. The aldehyde functionality provides a handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The fluorine and iodine atoms offer distinct opportunities for late-stage functionalization and modulation of pharmacokinetic properties. For example, this building block and its derivatives have been utilized in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics.[11] The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the iodo-group serves as a reactive site for introducing further molecular complexity through cross-coupling reactions.

The following diagram illustrates a conceptual workflow for the integration of 2-Fluoro-3-iodobenzaldehyde into a drug discovery program.

Caption: A conceptual workflow for leveraging 2-Fluoro-3-iodobenzaldehyde in drug discovery.

Conclusion

2-Fluoro-3-iodobenzaldehyde stands as a powerful and versatile building block for researchers in organic synthesis and drug discovery. A diligent approach to supplier qualification, grounded in the verification of purity and comprehensive analytical documentation, is fundamental to ensuring the reliability of experimental outcomes. The strategic application of this intermediate in robust cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, opens avenues to a vast chemical space of novel and potentially bioactive molecules. By understanding the nuances of its supply and application, researchers can effectively harness the synthetic potential of 2-Fluoro-3-iodobenzaldehyde to advance their scientific endeavors.

References

-

NROChemistry. Sonogashira Coupling. [Link]

-

Gangireddy, P. et al. (2013). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 56(17), 6859-6871. [Link]

-

Shaikh, A. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports, 12, 103. [Link]

-

Plenio, H. et al. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. European Journal of Organic Chemistry, 2008(31), 5187-5199. [Link]

-

Pérez-Ramírez, J. et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis, 13(15), 10243-10254. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

Zou, G. et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis, 364(14), 2444-2450. [Link]

-

Organ, M. G. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4565-4569. [Link]

-

Chinchilla, R. & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Pombo-Villar, E. et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-